Lipophilicity Comparison with 4-Bromo-2-methylpyrimidine
4-Bromo-6-cyclopentyl-2-methylpyrimidine exhibits a calculated LogP of 3.21, which is approximately 1.4–1.5 log units higher than the predicted LogP of 4-bromo-2-methylpyrimidine (estimated LogP ≈ 1.7–1.8 by ALOGPS consensus) . This difference reflects the substantial contribution of the cyclopentyl group to partition coefficient, moving the compound from a low-lipophilicity range into a more drug-like lipophilicity window (LogP 2–4) preferred for oral bioavailability and membrane permeability .
| Evidence Dimension | LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 3.21 (calculated, Leyan product specification) |
| Comparator Or Baseline | 4-Bromo-2-methylpyrimidine; LogP ≈ 1.7–1.8 (consensus ALOGPS prediction) |
| Quantified Difference | ΔLogP ≈ +1.4 to +1.5 |
| Conditions | Computational prediction; target value from vendor QC specification; comparator value from public cheminformatics consensus model |
Why This Matters
A ΔLogP of >1.0 is typically sufficient to shift a compound from low to moderate membrane permeability, directly impacting cellular potency and oral absorption in lead series – making the cyclopentyl-substituted building block the preferred choice when target engagement requires higher lipophilicity.
